11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
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Overview
Description
11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is notable for its unique structural features, which include a fluorophenyl group and a carbothioamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This is usually achieved through a cyclization reaction involving an aminobenzophenone derivative.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Addition of the carbothioamide group: This can be accomplished through a nucleophilic substitution reaction, where a thiol group is introduced to the benzodiazepine core.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzodiazepine core, potentially altering its pharmacological properties.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: Its interactions with biological systems can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing its affinity for the GABA receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in the inhibition of neuronal activity, producing sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar compounds to 11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide include other benzodiazepines such as diazepam, clonazepam, and flunitrazepam . These compounds share a common benzodiazepine core but differ in their substituent groups, which can significantly affect their pharmacological properties. For example:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Primarily used as an anticonvulsant.
Flunitrazepam: Noted for its potent hypnotic effects.
The unique structural features of this compound, such as the fluorophenyl and carbothioamide groups, may confer distinct pharmacological properties that differentiate it from these other benzodiazepines.
Properties
CAS No. |
5788-28-3 |
---|---|
Molecular Formula |
C28H26FN3OS |
Molecular Weight |
471.6g/mol |
IUPAC Name |
6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C28H26FN3OS/c1-28(2)16-22-25(24(33)17-28)26(18-12-14-19(29)15-13-18)32(23-11-7-6-10-21(23)31-22)27(34)30-20-8-4-3-5-9-20/h3-15,26,31H,16-17H2,1-2H3,(H,30,34) |
InChI Key |
IWPSVCSRWCCYPW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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